Product packaging for (1-Benzylcyclohexyl)methanol(Cat. No.:)

(1-Benzylcyclohexyl)methanol

Cat. No.: B8719165
M. Wt: 204.31 g/mol
InChI Key: ZILCDVVPPSQSHS-UHFFFAOYSA-N
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Description

(1-Benzylcyclohexyl)methanol is an organic compound with the molecular formula C14H21NO . This chemical scaffold is of significant interest in medicinal chemistry and neuroscience research, particularly as a key precursor in the synthesis of novel pharmaceutical candidates. Scientific studies have focused on derivatives of this core structure for their potential anticonvulsant activity, contributing to the search for new antiepileptic drugs . The compound serves as a versatile intermediate for further chemical modification, including esterification, to create a library of analogs for structure-activity relationship (SAR) studies . It is related to geminally disubstituted cyclohexane derivatives, a structural motif found in certain neuromodulatory agents. Available products are characterized by analytical techniques including 1H NMR, 13C NMR, and IR spectroscopy . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications. The compound should be stored in a dark place under an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O B8719165 (1-Benzylcyclohexyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(1-benzylcyclohexyl)methanol

InChI

InChI=1S/C14H20O/c15-12-14(9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-12H2

InChI Key

ZILCDVVPPSQSHS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2)CO

Origin of Product

United States

Strategic Synthetic Methodologies for 1 Benzylcyclohexyl Methanol

Retrosynthetic Analysis of the (1-Benzylcyclohexyl)methanol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the central challenge is the construction of the quaternary carbon atom bonded to a benzyl (B1604629) group, a cyclohexyl ring, a hydroxymethyl group, and a hydrogen atom.

The primary disconnection, labeled as Disconnect A in Figure 1, breaks the bond between the benzyl group and the quaternary carbon. This suggests a nucleophilic benzyl equivalent, such as a benzyl Grignard reagent (benzylmagnesium bromide) or benzyllithium, and an electrophilic cyclohexyl precursor, namely cyclohexanecarboxaldehyde.

An alternative disconnection, Disconnect B , involves breaking the bond between the cyclohexyl ring and the quaternary carbon. This approach would utilize a nucleophilic cyclohexyl organometallic reagent and an electrophilic benzyl-containing precursor like phenylacetaldehyde. However, the first approach is often more common due to the ready availability and reactivity of benzyl halides for organometallic reagent formation.

A third possibility, Disconnect C , involves the carbon-carbon bond of the hydroxymethyl group. This retrosynthetic step points towards a 1-benzyl-1-cyanocyclohexane intermediate, which can be synthesized and then reduced to the primary amine, followed by diazotization and hydrolysis, or more directly, through reduction of a corresponding ester or carboxylic acid.

Figure 1: Retrosynthetic analysis of this compound
Figure 1. Key retrosynthetic disconnections for this compound.

C-C Bond Formation Strategies for the Quaternary Carbon Center

The creation of the sterically hindered quaternary carbon in this compound is the cornerstone of its synthesis. The following subsections detail the most prevalent strategies.

The addition of organometallic reagents to carbonyl compounds is a fundamental and widely used method for forming carbon-carbon bonds and synthesizing alcohols. almerja.comchemtube3d.com This approach is highly applicable to the synthesis of this compound.

The most direct route involves the reaction of a benzyl organometallic reagent with cyclohexanecarboxaldehyde. Grignard reagents, such as benzylmagnesium bromide, are commonly employed for this purpose. missouri.edu The reaction proceeds via nucleophilic attack of the benzyl carbanion on the electrophilic carbonyl carbon of the aldehyde, followed by an acidic workup to protonate the resulting alkoxide and yield the target tertiary alcohol. youtube.com Organolithium reagents, which are generally more reactive than Grignard reagents, can also be used. saskoer.ca

Alternatively, the Barbier reaction provides a one-pot procedure where the organometallic reagent is generated in situ in the presence of the carbonyl substrate. nih.govresearchgate.net This method can sometimes offer advantages in terms of simplicity and may be effective when the pre-formed organometallic reagent is unstable. nih.gov

Reaction Type Organometallic Reagent Carbonyl Precursor Typical Conditions Product
Grignard ReactionBenzylmagnesium bromideCyclohexanecarboxaldehyde1. Diethyl ether or THF, 2. H3O+ workupThis compound
Organolithium AdditionBenzyllithiumCyclohexanecarboxaldehyde1. THF, -78 °C to rt, 2. H3O+ workupThis compound
Barbier ReactionBenzyl bromide, MgCyclohexanecarboxaldehydeTHF, refluxThis compound

Table 1: Illustrative Organometallic Addition Reactions for the Synthesis of this compound.

While organometallic additions are very common, nucleophilic substitution reactions can also be employed to construct the quaternary carbon center, often through a multi-step sequence. One such pathway could involve the synthesis of 1-benzylcyclohexanecarbonitrile. This intermediate can be prepared by the nucleophilic substitution of a suitable leaving group on a cyclohexyl ring with a benzyl cyanide anion. Subsequent reduction of the nitrile group would yield the corresponding primary amine, which could then be converted to the alcohol.

Another approach involves the formation of a quaternary carbon via allylic substitution on a cyclohexane (B81311) precursor. rsc.org Although not a direct synthesis of the target molecule, this strategy highlights a method for constructing the key structural feature.

Rearrangement reactions, such as the pinacol (B44631) rearrangement or related carbocation-driven shifts, can also lead to the formation of quaternary carbons. acs.org For instance, a suitably substituted vicinal diol on a cyclohexane ring could potentially undergo a rearrangement to form a benzyl-substituted cyclohexanone (B45756), which could then be further functionalized to the target alcohol.

Intermediate Precursors Key Transformation Subsequent Steps
1-Benzylcyclohexanecarbonitrile1-Halocyclohexanecarbonitrile, Benzyl anionNucleophilic SubstitutionReduction of nitrile to amine, conversion to alcohol
Substituted CyclohexanoneVicinal diol on cyclohexanePinacol RearrangementReduction and benzylation

Table 2: Potential Nucleophilic Substitution and Rearrangement Pathways.

Stereoselective Approaches for Analogues and Related Compounds

The synthesis of analogues of this compound with defined stereochemistry requires the use of stereoselective methods. While the parent molecule is achiral, the introduction of substituents on either the cyclohexyl or benzyl ring can create stereocenters.

Diastereoselective synthesis of highly substituted cyclohexanone precursors can be achieved through methods like cascade Michael-aldol reactions. beilstein-journals.org These functionalized cyclohexanones can then serve as chiral building blocks for the synthesis of stereochemically defined analogues.

For the asymmetric synthesis of tertiary benzylic alcohols, chiral auxiliaries or catalysts can be employed. nih.gov For example, the addition of an organometallic reagent to a ketone containing a stereogenic sulfoxide (B87167) can proceed with high diastereoselectivity. nih.gov The auxiliary can then be removed to yield the enantiomerically enriched tertiary alcohol. Chiral catalysts can also be used to control the stereochemical outcome of the addition of organometallic reagents to carbonyl compounds.

Novel Synthetic Pathways and Catalyst Development

The development of new synthetic methods and catalysts is crucial for improving the efficiency and sustainability of organic synthesis.

Transition metal-catalyzed reactions offer powerful alternatives for the formation of carbon-carbon bonds. While direct application to the synthesis of this compound is not widely reported, related transformations suggest potential future routes. For example, transition metal-catalyzed C(sp³)–H alkylation of methyl groups with alcohols has been demonstrated, showcasing the potential for direct functionalization of C-H bonds. mdpi.com Such strategies could, in principle, be adapted to form the quaternary center of the target molecule.

Dual nickel/photoredox-catalyzed enantioselective reductive cross-coupling reactions have also been developed for the synthesis of chiral secondary benzylic alcohols, which could be extended to the synthesis of more complex tertiary alcohols. organic-chemistry.org

Catalyst System Reactant 1 Reactant 2 Reaction Type Potential Application
Fe(OAc)2/Phenanthroline2-MethylquinolineBenzyl alcoholC-H AlkylationC-C bond formation
Dual Ni/PhotoredoxAryl halideα-BromobenzoateReductive Cross-CouplingSynthesis of chiral alcohol analogues

Table 3: Examples of Transition Metal-Catalyzed Reactions with Potential Relevance.

Sustainable and Green Chemistry Methodologies

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety and efficiency. uniroma1.it For the synthesis of this compound from a carbonyl precursor, several methodologies align with these principles.

Catalytic Hydrogenation: A primary green strategy is the use of catalytic hydrogenation. This method employs molecular hydrogen (H₂) as the reducing agent, which has a high atom economy, producing only water as a potential byproduct. Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel (Ra-Ni) are commonly used for the reduction of ketones and aldehydes. libretexts.org

Key advantages of this approach include:

High Atom Economy: The hydrogen atoms are directly incorporated into the substrate, generating minimal waste.

Catalyst Recyclability: Heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times, reducing cost and metal waste.

Avoidance of Stoichiometric Reagents: This method avoids the use of metal hydride reagents (e.g., sodium borohydride (B1222165), lithium aluminum hydride), which are used in stoichiometric amounts and generate significant inorganic waste that requires quenching and disposal.

Under forcing conditions of high heat and pressure, catalytic hydrogenation can also reduce the benzene (B151609) ring to a cyclohexane ring. libretexts.orgyoutube.com However, milder conditions can be selected to selectively reduce the carbonyl group while preserving the aromatic ring.

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations and represents a powerful green chemistry tool. For the synthesis of this compound, a ketoreductase (KRED) or alcohol dehydrogenase (ADH) could be employed for the asymmetric reduction of 1-benzoylcyclohexane.

Sustainable benefits of biocatalysis include:

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media at or near ambient temperature and pressure, significantly reducing energy consumption.

High Selectivity: Enzymes can exhibit high levels of chemo-, regio-, and stereoselectivity, yielding a very pure product and reducing the need for extensive purification steps.

Environmental Benignity: Enzymes are biodegradable and non-toxic catalysts derived from renewable sources.

Alternative Solvents and Energy Sources: To further enhance the green profile of the synthesis, the replacement of traditional volatile organic compounds (VOCs) with greener solvents is a key consideration. Water, supercritical fluids (like CO₂), or deep eutectic solvents (DESs) could be explored. rsc.org Additionally, the use of alternative energy sources such as microwave irradiation or ultrasound can sometimes accelerate reaction rates, leading to lower energy consumption compared to conventional heating. wordpress.com

The following table compares these proposed sustainable methodologies based on key green chemistry principles.

MethodologyKey PrincipleAdvantagesConsiderations
Catalytic HydrogenationAtom Economy, CatalysisHigh atom economy (H₂ as reagent); recyclable heterogeneous catalysts; avoids stoichiometric waste.Requires pressurized H₂ gas; potential for catalyst deactivation or leaching; noble metal catalysts can be expensive.
Biocatalysis (Enzymatic Reduction)Catalysis, Benign ConditionsOperates in water at ambient temperature/pressure; highly selective; catalyst is biodegradable.Enzyme stability and cost; may require cofactor regeneration; lower substrate concentrations can be a limitation.
Use of Green SolventsSafer SolventsReduces pollution and health hazards associated with VOCs; can improve reaction rates or selectivity.Substrate solubility can be a challenge; solvent recovery and recycling infrastructure may be required.

Process Optimization and Scale-Up Considerations in this compound Synthesis

Transitioning a synthetic route from a laboratory setting to an industrial scale requires rigorous process optimization to ensure safety, cost-effectiveness, consistency, and throughput. For a process like the catalytic hydrogenation of 1-benzoylcyclohexane, several key areas must be addressed.

Optimization of Reaction Parameters: The efficiency of a catalytic reaction is highly dependent on its operating conditions. A systematic study, often using Design of Experiments (DoE), is necessary to identify the optimal balance of parameters to maximize yield and purity while minimizing reaction time and energy input. Key parameters include:

Temperature: Affects reaction rate and catalyst stability. Higher temperatures can increase speed but may lead to side reactions or catalyst degradation.

Hydrogen Pressure: A critical parameter for hydrogenation. Higher pressure increases the concentration of dissolved hydrogen, typically accelerating the reaction rate, but requires more robust and expensive equipment.

Catalyst Loading: The amount of catalyst used impacts reaction time and cost. Optimization aims to use the minimum amount of catalyst necessary to achieve the desired conversion in a reasonable timeframe.

Substrate Concentration: Higher concentrations can increase reactor throughput but may lead to issues with heat transfer or solubility.

Agitation/Mixing: In a heterogeneous system, efficient mixing is crucial to ensure effective contact between the solid catalyst, liquid substrate, and gaseous hydrogen.

Reactor Design and Technology: The choice of reactor is a critical decision for scale-up. While laboratory syntheses are often performed in batch reactors, continuous flow reactors offer significant advantages for industrial production.

Batch Reactors: Simple to set up but can have issues with heat management for highly exothermic reactions like hydrogenation. Scaling up can lead to inconsistencies between batches.

Continuous Flow Reactors (e.g., Packed-Bed or CSTR): Offer superior heat and mass transfer, leading to better process control and safety. uniroma1.it They enable steady-state operation, ensuring consistent product quality and allowing for easier automation. This approach is often preferred for large-scale catalytic processes. mdpi.com

Catalyst Management and Downstream Processing: On a large scale, the catalyst is a significant cost component. An effective strategy for catalyst recovery and potential regeneration is essential. For heterogeneous catalysts, this typically involves filtration after the reaction is complete. The long-term stability and potential for deactivation of the catalyst under process conditions must be thoroughly evaluated. upb.ro

Downstream processing—the isolation and purification of the final product—must also be optimized. This involves:

Catalyst Removal: Efficient filtration to completely remove the solid catalyst.

Solvent Removal: Distillation to recover and recycle the reaction solvent.

Product Purification: High-vacuum distillation or crystallization to achieve the desired product purity, removing unreacted starting material and any byproducts.

The following table summarizes key parameters and their considerations for the scale-up of this synthesis.

Parameter / StageOptimization GoalScale-Up Consideration
TemperatureMaximize rate while minimizing side reactions.Efficient heat removal is critical to prevent thermal runaways in exothermic hydrogenations.
Hydrogen PressureEnsure sufficient H₂ availability without excessive capital cost.High-pressure reactors require significant capital investment and stringent safety protocols.
Catalyst LoadingMinimize cost and metal waste.Balance between reaction time and the cost of catalyst and its recovery/disposal.
Reactor ChoiceMaximize throughput, safety, and consistency.Continuous flow reactors are often safer and more efficient for large-scale catalytic hydrogenations.
PurificationAchieve target purity with minimal energy/solvent use.Energy costs for distillation can be substantial; optimizing for crystallization can be more sustainable.

Reactivity and Chemical Transformations of 1 Benzylcyclohexyl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in (1-Benzylcyclohexyl)methanol is the most reactive site for many chemical transformations. However, its reactivity is tempered by the steric hindrance imposed by the adjacent quaternary carbon of the cyclohexyl ring.

Oxidation Reactions to Carbonyl Derivatives

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, typically yielding aldehydes or carboxylic acids depending on the oxidant and reaction conditions. libretexts.org For this compound, oxidation to the corresponding aldehyde, (1-benzylcyclohexyl)carbaldehyde, would require the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this purpose. libretexts.org

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would be expected to oxidize the primary alcohol directly to the corresponding carboxylic acid, 1-benzylcyclohexane-1-carboxylic acid. masterorganicchemistry.com The benzylic C-H bond on the adjacent carbon is tertiary and thus less prone to oxidation under these conditions compared to the primary alcohol. masterorganicchemistry.com

Oxidizing AgentExpected ProductProduct Type
Pyridinium chlorochromate (PCC)(1-benzylcyclohexyl)carbaldehydeAldehyde
Dess-Martin periodinane(1-benzylcyclohexyl)carbaldehydeAldehyde
Potassium permanganate (KMnO4)1-benzylcyclohexane-1-carboxylic acidCarboxylic Acid
Chromic acid (H2CrO4)1-benzylcyclohexane-1-carboxylic acidCarboxylic Acid

Esterification and Etherification Studies

Esterification: The formation of esters from this compound is predicted to be challenging due to the steric hindrance around the hydroxyl group, a characteristic of neopentyl-like alcohols. Standard Fischer esterification conditions, which involve heating the alcohol with a carboxylic acid in the presence of an acid catalyst, are likely to be slow and result in low yields. libretexts.org More forcing conditions could lead to dehydration or rearrangement side reactions.

To achieve efficient esterification, the use of more reactive acylating agents would be necessary. For instance, reaction with an acid chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) would likely provide the desired ester, (1-benzylcyclohexyl)methyl acetate, in better yields by avoiding the generation of water and the reversible nature of the Fischer esterification. libretexts.org

Etherification: Similar to esterification, the etherification of this compound is also expected to be influenced by steric hindrance. The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. Deprotonation of this compound with a strong base like sodium hydride would form the corresponding alkoxide. However, the subsequent SN2 reaction with an alkyl halide would be slow due to the sterically encumbered nature of the nucleophilic oxygen. masterorganicchemistry.com

Acid-catalyzed dehydration of this compound to form a symmetrical ether is also a possibility, though it would likely require high temperatures and could be plagued by elimination reactions leading to the formation of alkenes. masterorganicchemistry.com

Halogenation and Sulfonylation of the Hydroxyl Group

Halogenation: The direct conversion of the primary alcohol in this compound to an alkyl halide can be achieved using various reagents. For instance, reaction with thionyl chloride (SOCl2) would yield (1-benzylcyclohexyl)methyl chloride, while phosphorus tribromide (PBr3) would produce (1-benzylcyclohexyl)methyl bromide. These reactions typically proceed with inversion of configuration if the carbon were chiral, but in this case, the focus is on the substitution of the hydroxyl group. The steric hindrance may necessitate harsher reaction conditions.

Sulfonylation: The conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate, is a crucial transformation for subsequent nucleophilic substitution reactions. Reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine would yield the corresponding (1-benzylcyclohexyl)methyl tosylate or mesylate. organic-chemistry.orgyoutube.com The formation of these sulfonate esters occurs with retention of configuration at the alcohol carbon. libretexts.org The steric hindrance around the alcohol may slow down the rate of these reactions. google.com

ReagentProductFunctional Group Transformation
Thionyl chloride (SOCl2)(1-benzylcyclohexyl)methyl chlorideAlcohol to Alkyl Chloride
Phosphorus tribromide (PBr3)(1-benzylcyclohexyl)methyl bromideAlcohol to Alkyl Bromide
p-Toluenesulfonyl chloride (TsCl)(1-benzylcyclohexyl)methyl tosylateAlcohol to Tosylate Ester
Methanesulfonyl chloride (MsCl)(1-benzylcyclohexyl)methyl mesylateAlcohol to Mesylate Ester

Reactions at the Cyclohexyl Moiety

The cyclohexyl ring in this compound is relatively unreactive compared to the primary alcohol. However, under specific conditions, functionalization or rearrangement of the ring could be envisaged.

Functionalization of the Cyclohexyl Ring

Direct functionalization of the C-H bonds of the cyclohexyl ring is generally difficult to achieve selectively. Free radical halogenation, for example, using N-bromosuccinimide (NBS) under UV irradiation, could potentially introduce a bromine atom onto the cyclohexane (B81311) ring. slideshare.net The position of bromination would be influenced by the stability of the resulting radical intermediate. The tertiary benzylic position is a likely site for radical formation, but substitution on the cyclohexyl ring itself is also possible.

Ring Transformations and Skeletal Rearrangements

Under strongly acidic conditions, particularly at elevated temperatures, carbocation-mediated rearrangements could potentially occur. For instance, protonation of the primary alcohol followed by the loss of water would generate a primary carbocation. This unstable intermediate could undergo a 1,2-hydride or 1,2-alkyl shift. A rearrangement involving the migration of a carbon-carbon bond from the cyclohexyl ring could lead to a ring expansion, forming a seven-membered ring. However, such rearrangements are often complex and can lead to a mixture of products. Without specific experimental data for this compound, predicting the exact outcome of such a rearrangement remains speculative.

Reactions at the Benzyl (B1604629) Moiety of this compound

The reactivity of this compound is significantly influenced by its benzyl group, which consists of a benzene (B151609) ring attached to a methylene (B1212753) group (the benzylic position). This structural feature allows for distinct chemical transformations at both the aromatic ring and the benzylic carbon.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The most common reaction involving an aromatic ring is electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. uomustansiriyah.edu.iq The substituent already present on the ring dictates the rate of reaction and the position of the new substituent.

Electronic Effects and Directing Influence:

In this compound, the benzene ring is substituted with a -CH2-C6H10-CH2OH group. This alkyl substituent is considered an electron-donating group (EDG) through an inductive effect. msu.edu EDGs increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. msu.edu Such activating groups direct incoming electrophiles to the ortho and para positions. libretexts.org This is because the carbocation intermediate (the arenium ion) formed during the attack at these positions is more stabilized by resonance, with one resonance structure placing the positive charge adjacent to the alkyl group, allowing for stabilization. libretexts.org

Expected Electrophilic Aromatic Substitution Reactions:

ReactionReagentsElectrophile (E+)Expected Major Products
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)1-(ortho-Nitrobenzyl)cyclohexyl)methanol and 1-((para-Nitrobenzyl)cyclohexyl)methanol
Halogenation (Bromination)Br₂, FeBr₃Br⁺1-((ortho-Bromobenzyl)cyclohexyl)methanol and 1-((para-Bromobenzyl)cyclohexyl)methanol
SulfonationSO₃, H₂SO₄SO₃H⁺2-((1-(Hydroxymethyl)cyclohexyl)methyl)benzenesulfonic acid and 4-((1-(Hydroxymethyl)cyclohexyl)methyl)benzenesulfonic acid
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺ (Carbocation)ortho- and para-alkylated derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)ortho- and para-acylated derivatives

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS), where a nucleophile replaces a leaving group on the aromatic ring, is much less common than EAS. uomustansiriyah.edu.iq This type of reaction generally requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). uomustansiriyah.edu.iq The benzene ring of this compound lacks such activating EWGs and instead possesses an electron-donating alkyl group. Therefore, it is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Reactivity at the Benzylic Carbon Position

The carbon atom directly attached to the benzene ring is known as the benzylic position. libretexts.org This position is particularly reactive because intermediates such as benzylic radicals, carbocations, and carbanions are stabilized by resonance with the adjacent aromatic ring. libretexts.orgchemistrysteps.com The unpaired electron or charge can be delocalized into the π-system of the ring, increasing the stability of the intermediate and facilitating reactions at this site. libretexts.orgchemistrysteps.com The benzylic carbon in this compound possesses two hydrogen atoms, making it a secondary benzylic position that is susceptible to oxidation and radical halogenation.

Oxidation of the Benzylic Position:

Alkyl side chains on a benzene ring can be oxidized by strong oxidizing agents, provided there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.com Reagents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under harsh conditions (heat, acid/base) will typically cleave the entire alkyl side chain and oxidize the benzylic carbon to a carboxylic acid. libretexts.org For this compound, this vigorous oxidation would be expected to yield benzoic acid.

Milder oxidation methods exist that can selectively convert benzylic alcohols to aldehydes or ketones. beilstein-journals.org However, the typical outcome with strong, non-selective oxidants on an alkylbenzene is the formation of benzoic acid. masterorganicchemistry.com

Free-Radical Halogenation:

The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to free-radical attack. masterorganicchemistry.com A common and selective method for halogenating the benzylic position is the use of N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This reaction proceeds via a free-radical chain mechanism. libretexts.org A bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical, which then reacts with Br₂ (present in low concentration) to form the benzyl bromide product. libretexts.org

Reaction TypeReagentsIntermediateExpected Product
Side-Chain OxidationKMnO₄, H₂O, heatBenzylic radical/cationBenzoic acid
Free-Radical BrominationN-Bromosuccinimide (NBS), light/heatResonance-stabilized benzyl radical(1-((Bromo(phenyl)methyl)cyclohexyl))methanol

Exploration of Unique Reactivity Patterns Due to Steric and Electronic Effects

The reactivity of this compound is a balance between electronic factors that activate the molecule and steric factors that can hinder certain reaction pathways.

Electronic Effects:

As discussed, the alkyl group attached to the benzene ring is weakly electron-donating via induction. msu.edu This electronic effect activates the ring, making it more susceptible to electrophilic attack than benzene. This activation favors the formation of ortho- and para-substituted products due to the enhanced stability of the corresponding carbocation intermediates. orgchemboulder.com Similarly, the formation of radical or cationic intermediates at the benzylic carbon is electronically favored due to resonance stabilization offered by the phenyl ring. chemistrysteps.com

Steric Effects:

The most significant unique feature of this compound is the bulky (1-methanolcyclohexyl) group attached to the benzylic carbon. This group creates considerable steric hindrance, which can profoundly influence the outcome of reactions.

Influence on Electrophilic Aromatic Substitution: In EAS reactions, the bulky substituent is expected to impede the approach of the electrophile to the ortho positions. While the ring is electronically activated at both ortho and para positions, the physical blockage at the ortho sites will likely cause a strong preference for substitution at the less hindered para position. rsc.org For a less hindered molecule like toluene, nitration yields a significant amount of the ortho product. For this compound, the para isomer is expected to be the overwhelmingly major product.

SubstrateSubstituentReactionApproximate Product Ratio (ortho:meta:para)Reason for Difference
Toluene-CH₃Nitration60% : 1% : 39%Minimal steric hindrance from the methyl group. libretexts.org
This compound-CH₂-C₆H₁₀-CH₂OHNitration (Predicted)Low % : <1% : High %Significant steric hindrance from the bulky cyclohexyl group disfavors ortho substitution. rsc.orgmsu.edu

Influence on Benzylic Reactions: Reactions at the benzylic carbon may also be affected. While the position is electronically activated, the bulky neighboring group could slow the rate of reaction by sterically shielding the benzylic hydrogens from attack by reagents, such as the bromine radical in NBS bromination or by oxidizing agents. nih.gov This could necessitate more forceful reaction conditions compared to a less hindered substrate like ethylbenzene.

Mechanistic Investigations of Reactions Involving 1 Benzylcyclohexyl Methanol

Kinetic Studies for Reaction Rate Determination and Order Analysis

Kinetic studies are fundamental to understanding the mechanism of any chemical reaction. For a hypothetical reaction involving (1-benzylcyclohexyl)methanol, such as an oxidation or dehydration, determining the rate law is the first critical step. This involves systematically varying the concentrations of the reactants, including this compound and any other reagents, while monitoring the rate of product formation or reactant disappearance over time.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

ExperimentInitial [this compound] (mol/L)Initial [Reagent X] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.206.0 x 10⁻⁵

This is a hypothetical data table to illustrate the principles of kinetic analysis.

Identification and Trapping of Reaction Intermediates

Techniques for identifying intermediates include spectroscopic methods such as NMR, IR, and UV-Vis spectroscopy, if the intermediates are stable enough to be observed directly. More commonly, for highly reactive intermediates, trapping experiments are employed. This involves introducing a "trapping agent" that reacts specifically with the suspected intermediate to form a stable, characterizable product. For example, if a carbocation intermediate is suspected in an acid-catalyzed dehydration of this compound, the addition of a nucleophile like bromide could lead to the formation of a brominated product, thus trapping the carbocation.

Isotopic Labeling Studies for Mechanistic Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), one can follow the position of the label in the products. This provides detailed information about bond-breaking and bond-forming steps.

For instance, in the oxidation of this compound, one could label the hydroxyl proton with deuterium (B1214612) to determine if the O-H bond is broken in the rate-determining step. If a significant kinetic isotope effect (a change in reaction rate upon isotopic substitution) is observed, it suggests that the labeled bond is indeed broken during this crucial step. Similarly, labeling the benzylic carbon could provide insights into rearrangement reactions.

Transition State Analysis and Energy Profile Determination

The transition state is the highest energy point along the reaction coordinate and represents a critical bottleneck for the reaction. Understanding its structure and energy is essential for a complete mechanistic picture. While transition states cannot be isolated, their properties can be inferred from experimental data and, more directly, from computational chemistry.

Quantum mechanical calculations can be used to model the potential energy surface of a reaction involving this compound. These calculations can locate the structure of the transition state and determine its energy relative to the reactants and products. This allows for the construction of a reaction energy profile, which illustrates the energy changes that occur as the reaction progresses. Such profiles can help to distinguish between different possible mechanistic pathways by comparing their activation energies; the pathway with the lowest activation energy is generally the most favorable.

Influence of Catalysis and Solvent Effects on Reaction Mechanisms

The choice of catalyst and solvent can have a profound impact on the rate and mechanism of a reaction. A catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. For reactions of this compound, both acid and base catalysis, as well as transition metal catalysis, could be relevant depending on the desired transformation. The catalyst can influence the reaction mechanism by stabilizing intermediates or transition states.

Solvents can also play a crucial role by solvating the reactants, intermediates, and transition states. The polarity of the solvent can significantly affect the stability of charged species. For example, a reaction that proceeds through a polar, charged intermediate will typically be faster in a polar solvent that can stabilize that intermediate. The ability of a solvent to act as a hydrogen bond donor or acceptor can also influence the reaction mechanism.

Computational and Theoretical Studies of 1 Benzylcyclohexyl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemistry, providing a powerful tool for determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. wavefun.com Methods like Density Functional Theory (DFT) are frequently employed to optimize the molecular geometry of compounds such as (1-Benzylcyclohexyl)methanol, predicting key structural parameters.

Table 1: Predicted Structural Parameters for this compound

Parameter Description Predicted Value
C-C (cyclohexane) Average bond length in the cyclohexane (B81311) ring ~ 1.54 Å
C-C (benzyl) Average bond length in the phenyl ring ~ 1.40 Å
C-O (alcohol) Bond length of the carbon-oxygen bond ~ 1.43 Å
O-H (alcohol) Bond length of the oxygen-hydrogen bond ~ 0.96 Å
C-C-C (cyclohexane) Average bond angle within the cyclohexane ring ~ 111°

Conformational Analysis and Energy Minima Determination

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational isomerism are the chair conformation of the cyclohexane ring and the rotation around the single bonds connecting the benzyl (B1604629) and hydroxymethyl groups to the ring.

Computational methods systematically explore the potential energy surface of the molecule to locate stable conformers, which correspond to energy minima. nih.gov Even though the benzyl and hydroxymethyl groups are attached to the same carbon, their relative orientations, defined by dihedral angles, lead to different conformers with distinct energies. The analysis identifies the global minimum—the most stable conformer—as well as other low-energy local minima. The relative energies of these conformers determine their population distribution at a given temperature. Such studies show that steric hindrance between the bulky benzyl group, the hydroxymethyl group, and the cyclohexane ring plays a critical role in dictating the preferred conformations. youtube.com

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (Ring-C-CH₂-Ph) Dihedral Angle (Ring-C-CH₂-OH) Relative Energy (kJ/mol)
A (Global Minimum) ~ 60° ~ 180° 0.0
B ~ 180° ~ 60° 5.2

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the reactivity of chemical species by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikiwand.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the benzyl group. The LUMO would likely be an antibonding orbital associated with the phenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. dergipark.org.tr A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. pku.edu.cnresearchgate.net

Table 3: Calculated FMO Properties and Reactivity Descriptors

Parameter Formula Description Typical Value
E(HOMO) - Energy of the Highest Occupied Molecular Orbital ~ -6.5 eV
E(LUMO) - Energy of the Lowest Unoccupied Molecular Orbital ~ -0.5 eV
Energy Gap (ΔE) E(LUMO) - E(HOMO) Indicator of chemical reactivity and stability ~ 6.0 eV
Ionization Potential (I) -E(HOMO) Energy required to remove an electron ~ 6.5 eV
Electron Affinity (A) -E(LUMO) Energy released when an electron is added ~ 0.5 eV
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution ~ 3.0 eV

Reaction Pathway Modeling and Activation Energy Calculations

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing a step-by-step description of the transformation from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. semanticscholar.org

For a potential reaction of this compound, such as the oxidation of the primary alcohol to an aldehyde, theoretical calculations can map out the entire energy profile. By determining the geometries and energies of the reactant, transition state, and product, the activation energy (Ea) can be calculated. fsu.edu The Arrhenius equation relates this activation energy to the reaction rate constant, allowing for theoretical predictions of reaction kinetics. opentextbc.calibretexts.org These models can elucidate reaction mechanisms by identifying key intermediates and transition states.

Table 4: Hypothetical Energy Profile for the Oxidation of this compound

Species Description Relative Energy (kJ/mol)
Reactant This compound + Oxidant 0
Transition State Activated complex for the oxidation reaction +85

Predictive Studies on Regioselectivity and Stereoselectivity

Computational studies are highly effective in predicting the regioselectivity and stereoselectivity of chemical reactions. Regioselectivity refers to the preference for reaction at one site over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.

In the case of an electrophilic aromatic substitution on the benzyl group of this compound, computational models can predict the preferred position of attack (ortho, meta, or para). This is achieved by calculating and comparing the activation energies for the formation of the intermediate carbocation (the sigma complex) at each position. beilstein-journals.org The pathway with the lowest activation energy corresponds to the major product. Similarly, for reactions that could introduce a new chiral center, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the stereochemical outcome.

Table 5: Predicted Activation Energies for Electrophilic Bromination of the Benzyl Group

Position of Attack Description Relative Activation Energy (kJ/mol) Predicted Outcome
Para Substitution at the position opposite the cyclohexyl group 0.0 Major Product
Ortho Substitution at the position adjacent to the cyclohexyl group +5.5 Minor Product

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. um.es By simulating the motions of atoms and molecules over time, MD provides detailed insights into intermolecular interactions and the effects of the surrounding environment, such as a solvent. ed.ac.ukfigshare.com

An MD simulation of this compound in a solvent like methanol (B129727) or water would reveal how the molecule interacts with its neighbors. arxiv.org Key interactions would include hydrogen bonding between the molecule's hydroxyl group and the polar solvent molecules. arxiv.org The simulations would also characterize the hydrophobic interactions between the nonpolar benzyl and cyclohexyl moieties and the solvent. Furthermore, MD can be used to study how solvation influences the conformational preferences of the molecule, a phenomenon known as the solvent effect. researchgate.net The results can provide a dynamic picture of the solvation shell structure and the energetics of solvation.

Table 6: Summary of Intermolecular Interactions for this compound in a Polar Solvent

Interaction Type Description Participating Groups Typical Energy (kJ/mol)
Hydrogen Bonding Strong dipole-dipole interaction involving H and an electronegative atom Hydroxyl group with solvent molecules 15 - 35
Dipole-Dipole Electrostatic interaction between polar groups Hydroxyl group with other polar molecules 5 - 20
π-π Stacking Interaction between aromatic rings Benzyl group with other aromatic systems 0 - 50
van der Waals Weak forces due to temporary fluctuations in electron density All parts of the molecule 0.4 - 4

Table 7: List of Chemical Compounds Mentioned

Compound Name
This compound
(1-Benzylcyclohexyl)carbaldehyde
Benzyl alcohol
Cyclohexylmethanol
Methanol

Derivatization and Structural Modification Strategies for 1 Benzylcyclohexyl Methanol

Synthesis of Esters, Ethers, and Carbonyl Derivatives

The primary alcohol of (1-benzylcyclohexyl)methanol is a prime site for esterification, etherification, and oxidation to yield a variety of derivatives.

Esters are commonly synthesized through the reaction of the alcohol with carboxylic acids or their activated derivatives. A widely used method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. nih.gov Alternatively, for milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the reaction between the alcohol and a carboxylic acid. These methods allow for the introduction of a wide array of acyl groups, leading to a diverse set of ester derivatives.

Ethers can be prepared via several synthetic routes. The Williamson ether synthesis is a classic method where the alcohol is first deprotonated with a strong base, like sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. dtic.mil Acid-catalyzed etherification represents another approach, where the alcohol reacts with another alcohol in the presence of an acid catalyst. ambeed.com More contemporary methods may involve the use of metal catalysts, such as iron(II/III) chloride, to promote the etherification of benzyl (B1604629) alcohols under greener conditions. ijpsr.com

Carbonyl derivatives , specifically the corresponding aldehyde, (1-benzylcyclohexyl)carbaldehyde, can be obtained through the oxidation of the primary alcohol. A variety of oxidizing agents can be employed for this transformation. Tandem oxidation-nitration procedures have been developed for benzyl alcohols, which can lead to the formation of nitrophenyl carbonyl compounds. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation and avoid the formation of the corresponding carboxylic acid.

Transformation into Alkyl Halides and Subsequent Cross-Coupling Reactions

The hydroxyl group of this compound can be converted into a good leaving group, such as a halide, to enable further functionalization through cross-coupling reactions. The synthesis of the corresponding (1-benzylcyclohexyl)methyl halide can be achieved using standard halogenating agents. For instance, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert primary alcohols into the corresponding chlorides and bromides, respectively.

Once formed, these alkyl halides are valuable intermediates for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for introducing new aryl, vinyl, or alkynyl groups. While the direct use of (1-benzylcyclohexyl)methyl halides in such reactions is not extensively documented in the provided search results, the general principles of these reactions are widely applicable to a broad range of alkyl halides.

Preparation of Nitrogen-Containing Derivatives (e.g., amines, amides)

The introduction of nitrogen-containing functional groups significantly expands the chemical diversity of derivatives obtainable from this compound.

Amines can be synthesized through various routes. One common strategy involves the conversion of the alcohol to the aforementioned alkyl halide, followed by nucleophilic substitution with ammonia (B1221849) or a primary or secondary amine. Another approach is the reductive amination of the corresponding aldehyde, (1-benzylcyclohexyl)carbaldehyde. This involves the reaction of the aldehyde with an amine to form an imine, which is then reduced in situ to the desired amine. The catalytic reduction of nitriles is another pathway; for example, cyclohexane (B81311) methylamine (B109427) can be prepared by the catalytic reduction of benzonitrile. dtic.mil

Amides are typically prepared from the corresponding carboxylic acid, which can be obtained by the oxidation of this compound. The carboxylic acid can then be coupled with an amine using standard peptide coupling reagents. Alternatively, amides can be synthesized from esters. For instance, a mechanochemical method for the synthesis of primary amides from esters using calcium nitride has been reported. ambeed.com

Incorporation into Macrocyclic or Polycyclic Systems

The bifunctional nature of derivatives of this compound, potentially bearing two reactive sites, allows for their use as building blocks in the synthesis of more complex molecular architectures like macrocycles and polycycles. While specific examples involving this compound were not found in the search results, general strategies for macrocyclization are well-established. ambeed.com

Intramolecular reactions are key to forming large rings. For instance, if a derivative of this compound were synthesized to contain two reactive functional groups at appropriate positions, an intramolecular cyclization could lead to a macrocyclic structure. Common macrocyclization reactions include macrolactonization (intramolecular esterification) and macrolactamization (intramolecular amidation). ambeed.com Ring-closing metathesis (RCM) is another powerful technique for the synthesis of macrocycles containing carbon-carbon double bonds.

The rigid cyclohexane core and the flexible benzyl group of the scaffold could impart interesting conformational properties to the resulting macrocycles. The synthesis of polycyclic systems could be envisioned through multi-step sequences involving cycloaddition reactions or intramolecular Friedel-Crafts-type reactions, where the aromatic ring of the benzyl group participates in ring formation.

Development of Libraries via Parallel Synthesis and Combinatorial Approaches

The this compound scaffold is well-suited for the generation of chemical libraries for high-throughput screening. Combinatorial chemistry and parallel synthesis are powerful strategies for rapidly producing a large number of structurally related compounds.

In a typical library synthesis, the core scaffold, in this case, this compound, is systematically reacted with a diverse set of building blocks. For example, the hydroxyl group could be acylated with a library of different carboxylic acids in a parallel fashion to generate a library of esters. Similarly, if the hydroxyl group is converted to an amine, it could be reacted with a library of sulfonyl chlorides or isocyanates to produce libraries of sulfonamides or ureas, respectively.

The design of such libraries often relies on a central scaffold that allows for the introduction of diversity at multiple points. ambeed.com The this compound structure offers at least two points of diversification: the hydroxyl group and the aromatic ring of the benzyl moiety (which could be substituted). This allows for the creation of a three-dimensional chemical space around the core structure, which can be valuable for exploring structure-activity relationships in drug discovery and materials science.

Synthetic Applications of 1 Benzylcyclohexyl Methanol As a Chemical Intermediate

Role as a Building Block in Complex Molecule Synthesis

The fundamental utility of (1-Benzylcyclohexyl)methanol in organic synthesis lies in its potential as a trifunctional building block. The presence of a primary alcohol, a cyclohexyl core, and a benzyl (B1604629) substituent offers multiple reaction sites for elaboration into more complex structures. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. The aromatic ring of the benzyl group is amenable to electrophilic substitution, allowing for the introduction of further functionality. Furthermore, the cyclohexyl ring provides a robust, three-dimensional scaffold that can influence the stereochemical outcome of subsequent transformations.

While specific examples of its direct use in the total synthesis of complex natural products are not prevalent in the literature, the analogous reactivity of similar benzyl and cyclohexyl-containing molecules suggests its utility. For instance, benzyl groups are widely employed as protecting groups for alcohols and amines, and their subsequent removal via hydrogenolysis is a common synthetic strategy. The cyclohexyl moiety is a core component of many biologically active molecules, and methods for its functionalization are well-established. Therefore, this compound could serve as a starting material for the synthesis of compounds with potential pharmaceutical or agrochemical applications.

Utilization in the Construction of Advanced Organic Scaffolds

The inherent structure of this compound makes it an intriguing candidate for the construction of advanced organic scaffolds, particularly those with spirocyclic or fused ring systems. Intramolecular reactions, such as a Friedel-Crafts alkylation initiated by activation of the alcohol, could lead to the formation of a spirocyclic system where the benzylic carbon attacks the cyclohexyl ring. Alternatively, functionalization of both the benzyl and cyclohexyl moieties followed by a ring-closing metathesis or a Diels-Alder reaction could provide access to complex polycyclic structures.

The development of novel molecular scaffolds is a cornerstone of modern drug discovery and materials science. The three-dimensional nature of the cyclohexyl ring in this compound, as opposed to a flat aromatic ring, can lead to molecules with more defined spatial arrangements of functional groups. This can be crucial for optimizing interactions with biological targets or for creating materials with specific topological properties.

Application in Asymmetric Synthesis Methodologies

While there is no direct evidence in the scientific literature of this compound being used as a chiral auxiliary or ligand in asymmetric synthesis, its structure presents possibilities for such applications. The development of chiral variants of this compound, for instance, through enantioselective synthesis or resolution of a racemic mixture, could yield valuable tools for asymmetric transformations.

A chiral derivative of this compound, where the stereochemistry at the C1 position of the cyclohexane (B81311) ring is defined, could potentially be used as a chiral auxiliary. By temporarily incorporating this chiral fragment into a prochiral substrate, it could direct the stereochemical outcome of a subsequent reaction. Following the reaction, the auxiliary could be cleaved and recycled. Furthermore, the hydroxyl group could be modified to create a chiral ligand for a metal-catalyzed asymmetric reaction. The steric bulk of the benzyl and cyclohexyl groups could create a well-defined chiral pocket around the metal center, influencing the enantioselectivity of the catalyzed transformation.

Contribution to the Development of Novel Synthetic Reagents and Catalysts

The transformation of this compound into novel reagents and catalysts represents another avenue of its synthetic utility. For example, oxidation of the alcohol to the corresponding aldehyde could provide a reagent for various carbonyl-based reactions. Conversion of the alcohol to a phosphine (B1218219) or N-heterocyclic carbene (NHC) precursor could lead to the development of new ligands for transition metal catalysis.

The benzyl and cyclohexyl groups could play a crucial role in tuning the electronic and steric properties of such a catalyst. The steric hindrance provided by the bulky cyclohexyl group could, for instance, promote certain selectivities in a catalytic cycle. The benzyl group could be functionalized with electron-donating or electron-withdrawing groups to modulate the electronic properties of a catalytic center. While speculative, the potential to derive novel catalytic systems from this readily accessible scaffold warrants further investigation.

Potential as a Precursor for Specialty Chemicals and Functional Materials

The structural motifs within this compound suggest its potential as a precursor for the synthesis of specialty chemicals and functional materials. For instance, the compound could be incorporated into polymer backbones or as a pendant group to modify the properties of existing polymers. The introduction of the bulky and rigid cyclohexylbenzyl moiety could enhance the thermal stability or modify the mechanical properties of a polymer.

Furthermore, derivatives of this compound could find applications as plasticizers, fragrance components, or as building blocks for liquid crystals. The esterification of the alcohol with various carboxylic acids could lead to a library of compounds with diverse physical properties. The potential for this compound to serve as a starting material for molecules with interesting photophysical or electronic properties also exists, particularly if the aromatic ring is further functionalized to create extended conjugated systems.

Advanced Analytical Techniques in the Characterization of 1 Benzylcyclohexyl Methanol and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of (1-Benzylcyclohexyl)methanol. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the parent molecule and its fragments, confirming the molecular formula C₁₄H₂₀O for this compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In electron ionization (EI) mass spectrometry, the this compound molecule is expected to undergo several key fragmentation pathways common to alcohols. libretexts.orgyoutube.com

Expected Fragmentation Pathways for this compound:

Alpha-Cleavage: The bond between the cyclohexyl ring and the benzylic carbon is susceptible to cleavage. This can result in the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) with an m/z of 91, which is often a prominent peak in the spectra of benzyl-containing compounds. Another alpha-cleavage can occur between the hydroxymethyl group and the cyclohexyl ring, leading to the loss of a CH₂OH radical and the formation of a cyclohexyl cation.

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, mass 18) from the molecular ion, which can be particularly favorable. youtube.com

Loss of a Benzyl Radical: Cleavage of the bond between the benzyl group and the cyclohexyl ring can lead to the loss of a benzyl radical (C₇H₇•), resulting in an ion corresponding to the cyclohexylmethanol portion of the molecule.

A hypothetical HRMS data summary for this compound is presented below:

Ion Formula Calculated m/z Observed m/z (Hypothetical) Fragmentation Pathway
[M]⁺C₁₄H₂₀O⁺204.1514204.1512Molecular Ion
[M-H₂O]⁺C₁₄H₁₈⁺186.1409186.1407Loss of water
[C₇H₇]⁺C₇H₇⁺91.054891.0546Benzyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) techniques are employed to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include:

A multiplet in the aromatic region (typically δ 7.2-7.4 ppm) corresponding to the protons of the phenyl group.

A singlet for the methylene (B1212753) protons of the benzyl group (CH₂-Ph).

A singlet for the methylene protons of the hydroxymethyl group (CH₂-OH).

A broad signal for the hydroxyl proton (-OH), which can be confirmed by D₂O exchange.

A series of complex multiplets for the protons of the cyclohexyl ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. For this compound, one would expect to see signals for the aromatic carbons, the benzylic methylene carbon, the quaternary carbon of the cyclohexyl ring attached to the benzyl and hydroxymethyl groups, the methylene carbons of the cyclohexyl ring, and the hydroxymethyl carbon.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the benzyl group, the cyclohexyl ring, and the hydroxymethyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding. docbrown.info Other key absorptions would include:

C-H stretching vibrations of the aromatic ring (typically just above 3000 cm⁻¹).

C-H stretching vibrations of the aliphatic cyclohexyl and methylene groups (typically just below 3000 cm⁻¹).

C-O stretching vibration in the region of 1000-1260 cm⁻¹. docbrown.info

C=C stretching vibrations of the aromatic ring around 1450-1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also detect these vibrational modes, but with different relative intensities. Notably, the symmetric vibrations of the non-polar bonds, such as the C-C bonds of the aromatic and cyclohexyl rings, would give rise to strong Raman signals. This can be particularly useful for analyzing the skeletal structure of the molecule.

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
O-HStretching3200-3600 (strong, broad)Weak
Aromatic C-HStretching3000-3100 (medium)Strong
Aliphatic C-HStretching2850-2960 (strong)Strong
C=C (aromatic)Stretching1450-1600 (medium)Strong
C-OStretching1000-1260 (strong)Medium

X-ray Crystallography for Solid-State Molecular Structure Determination

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the definitive three-dimensional molecular structure in the solid state. This technique can precisely determine bond lengths, bond angles, and the conformation of the molecule, including the orientation of the benzyl and hydroxymethyl groups relative to the cyclohexyl ring. While no specific crystal structure for this compound is publicly available, related structures, such as N′-((1-hydroxycyclohexyl)(phenyl)methyl)-2-methoxybenzohydrazide methanol (B129727) solvate, have been characterized, demonstrating the feasibility of this technique for complex cyclohexyl-containing molecules. researchgate.net Such an analysis would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Chromatographic Methods (GC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for separating and identifying volatile and semi-volatile compounds. A sample of this compound would be vaporized and passed through a GC column, which separates it from any impurities based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for identification. The retention time in the GC provides a measure of the compound's identity under specific conditions, while the mass spectrum confirms its structure. This method is highly effective for detecting and quantifying volatile impurities. For instance, methods developed for benzyl alcohol in various matrices can be adapted. scholarsresearchlibrary.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For this compound and its derivatives, reversed-phase HPLC would likely be the method of choice. nih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and methanol or acetonitrile). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. A UV detector is commonly used, as the benzyl group provides a chromophore that absorbs UV light. HPLC is invaluable for determining the purity of the final product and for isolating derivatives.

Conclusions and Future Research Directions

Summary of Key Synthetic and Reactivity Insights

The reactivity of (1-Benzylcyclohexyl)methanol is largely dictated by the tertiary alcohol and the adjacent benzylic position. Tertiary alcohols are generally resistant to oxidation under standard conditions that would readily oxidize primary or secondary alcohols. youtube.com However, the benzylic position is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) could potentially cleave the benzyl (B1604629) group to yield a carboxylic acid. masterorganicchemistry.com Dehydration of this compound, typically under acidic conditions, would be expected to yield 1-benzylcyclohexene as the major product, following Zaitsev's rule. google.com Esterification of this sterically hindered tertiary alcohol is challenging but can be achieved using highly reactive acylating agents like acid chlorides or through methods developed for hindered alcohols, such as the use of benzotriazole (B28993) esters. acs.orglibretexts.orgchemicalbook.com

Unanswered Questions and Remaining Challenges in the Chemistry of this compound

Despite the foundational knowledge of its synthesis and likely reactivity, specific experimental data and in-depth studies on this compound are notably scarce in the public domain. A significant unanswered question is the optimal and most efficient synthetic protocol that balances yield, purity, and cost-effectiveness. The steric hindrance imposed by the cyclohexyl and benzyl groups presents a considerable challenge, often leading to lower reaction rates and yields compared to less hindered alcohols. nih.gov

A major challenge lies in the enantioselective synthesis of this compound. researchgate.net Developing catalytic asymmetric methods to produce a single enantiomer of this chiral molecule with high enantiomeric excess remains an open area for investigation. Such methods would be crucial for exploring its potential applications in areas requiring chiral recognition.

Furthermore, the full scope of its reactivity has not been systematically explored. For instance, the selective functionalization of the benzylic C-H bonds without affecting the alcohol moiety, or vice-versa, presents a significant challenge. The development of chemoselective reactions is a key hurdle to overcome for its use as a versatile synthetic intermediate.

Prospective Avenues for Methodological Advancement and Discovery

Future research should focus on developing novel and more efficient synthetic methodologies. Advances in catalysis, particularly in the realm of organometallic chemistry and biocatalysis, offer promising avenues.

Catalytic Asymmetric Synthesis: The development of chiral catalysts for the asymmetric addition of benzyl nucleophiles to cyclohexanone (B45756) would be a significant breakthrough. researchgate.net This could involve the use of chiral ligands with metals like rhodium or copper to control the stereochemical outcome of the reaction. nih.gov

Biocatalysis: The use of enzymes, such as engineered ketoreductases or lipases, could provide a green and highly selective route to enantiopure this compound. nih.govnih.govrsc.org Biocatalytic methods often proceed under mild conditions and can offer excellent enantioselectivity, overcoming some of the challenges of traditional chemical synthesis. researchgate.net

Flow Chemistry: Implementing the synthesis in a continuous flow reactor could offer better control over reaction parameters, improve safety, and potentially increase yields by minimizing side reactions.

Emerging Trends in Research Utilizing Similar Structural Motifs

The benzylcyclohexyl motif is present in a number of molecules of interest in medicinal chemistry and materials science. Research into molecules with similar sterically hindered alcohol or quaternary carbon centers is an active area.

Medicinal Chemistry: Benzyl-substituted cyclic compounds are being investigated for their potential as bioactive molecules. For instance, related structures are found in compounds targeting various receptors and enzymes. The rigid conformational structure provided by the cyclohexyl ring combined with the aromatic benzyl group can be advantageous for specific binding interactions.

Materials Science: The development of new polymers and materials incorporating benzylcyclohexane derivatives is an emerging trend. These motifs can impart desirable properties such as thermal stability and specific optical or electronic characteristics.

Potential for Novel Synthetic Transformations and Expanded Applications of this compound

Beyond its fundamental reactions, this compound holds potential for novel synthetic transformations and applications.

As a Chiral Auxiliary: If resolved into its separate enantiomers, it could serve as a chiral auxiliary, guiding the stereochemical course of reactions on other molecules. The bulky nature of the substituent could provide excellent stereochemical control.

Fragrance and Flavor Chemistry: The structural similarity to known fragrance compounds, such as certain sandalwood and floral odorants, suggests that derivatives of this compound could possess interesting olfactory properties.

Building Block for Complex Molecules: As a bifunctional molecule with a reactive alcohol and an aromatic ring, it can serve as a versatile building block for the synthesis of more complex molecular architectures, including pharmaceuticals and agrochemicals. For instance, the hydroxyl group could be transformed into a good leaving group, allowing for nucleophilic substitution, while the benzene (B151609) ring can undergo electrophilic aromatic substitution to introduce further functionality. libretexts.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Benzylcyclohexyl)methanol, and how are the products characterized?

  • Answer : A typical synthesis involves Friedel-Crafts alkylation or nucleophilic substitution, where benzyl groups are introduced to the cyclohexane ring. Characterization relies on 1H NMR and GC-MS to confirm structure and purity. For example, 1-Benzylcyclohexanol derivatives show distinct NMR peaks: aromatic protons (δ7.15–7.32), cyclohexyl protons (δ1.40–1.68), and hydroxyl protons (δ1.28–1.33) . GC-MS with a hydrogen flame-ionization detector and polyethylene glycol columns can resolve impurities like benzaldehyde or cyclohexylmethanol .

Q. How is the purity of this compound assessed in research settings?

  • Answer : Gas chromatography (GC) under standardized conditions is critical. Columns coated with polyethylene glycol 20 M (30 m length, 0.32 mm ID) and temperature gradients (50°C to 220°C at 5°C/min) separate impurities such as ethylbenzene and dicyclohexyl. Detection thresholds for impurities (e.g., ≤0.05% benzaldehyde) are validated using reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Answer : Discrepancies in NMR or GC-MS data may arise from stereochemical variations or solvent effects. Cross-validation using high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) is recommended. For example, cyclohexylmethanol derivatives require precise integration of multiplet regions (δ1.40–1.68 for cyclohexyl CH2) to confirm substitution patterns. Iterative data analysis, as emphasized in qualitative research frameworks, ensures reproducibility .

Q. What strategies optimize the stereochemical outcome in the synthesis of this compound?

  • Answer : Enantioselective synthesis can be achieved via biocatalytic methods (e.g., alcohol dehydrogenases) or chiral catalysts. Evidence from structurally similar compounds shows that biocatalysts improve stereochemical control in hydroxylation steps, reducing racemization . Reaction conditions (pH, solvent polarity) must be optimized to stabilize transition states.

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for biological applications?

  • Answer : Systematic SAR studies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., halogens) on the benzyl ring to alter lipophilicity and binding affinity.
  • Stereochemical profiling : Testing enantiomers for differential activity.
  • In vitro assays : Evaluating antibacterial or enzyme-inhibition potency. For example, methyl or hydroxyl substituents on the cyclohexane ring may enhance antimicrobial activity .

Methodological Considerations

Table 1 : GC Parameters for Purity Analysis

ParameterSpecification
ColumnPolyethylene glycol 20 M, 30 m × 0.32 mm
Temperature gradient50°C (5 min) → 220°C (35 min) at 5°C/min
Carrier gasHelium, 25 cm/sec flow rate
DetectionHydrogen flame-ionization detector
Impurity threshold≤0.05% benzaldehyde, ≤0.10% cyclohexylmethanol

Table 2 : Key NMR Peaks for Structural Confirmation

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Aromatic (ArH)7.15–7.32Multiplet
Cyclohexyl (CH2)1.40–1.68Multiplet
Hydroxyl (OH)1.28–1.33Singlet

Future Research Directions

  • Biodegradability studies : Assess environmental persistence using OECD 301/302 guidelines to quantify mineralization rates .
  • Advanced catalysis : Explore photoredox or electrochemical methods for greener synthesis .
  • In silico modeling : Predict pharmacokinetic properties (e.g., LogP, bioavailability) via molecular docking and QSAR models .

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